molecular formula C13H24N2O3 B1459912 Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate CAS No. 2097966-89-5

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

Cat. No.: B1459912
CAS No.: 2097966-89-5
M. Wt: 256.34 g/mol
InChI Key: XYUPMDADEUSPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5) is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is a versatile azetidine-piperidine hybrid building block in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen makes this compound particularly valuable for facile deprotection and further functionalization, enabling the synthesis of more complex molecules. It is recommended that this solid reagent be stored in a sealed container in a refrigerator between 2-8°C to maintain stability . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 3-piperidin-3-yloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPMDADEUSPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

  • Azetidine Ring Formation : The synthesis begins with the formation of the azetidine ring, which can be achieved through various methods, including strain-release reactions from 1-azabicyclo[1.1.0]butane or other commercially available starting materials.

  • Introduction of the Piperidin-3-yloxy Group : This step typically involves a nucleophilic substitution reaction where a suitable leaving group on the azetidine is replaced by the piperidin-3-yloxy group.

Chemical Properties and Applications

This compound shares structural similarities with other azetidine derivatives, which are increasingly important in medicinal chemistry due to their potential interactions with neurotransmitter receptors. The compound's unique structure allows it to be used as a versatile building block in organic synthesis.

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight Key Features
This compound C13H24N2O3 256.34 g/mol Piperidin-3-yloxy substituent
Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate - - Hydroxyl group instead of piperidin-3-yloxy

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or azetidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Drug Development

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is explored as a potential lead compound in the development of pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Case Study : In a study focusing on azetidine derivatives, researchers synthesized new compounds based on the azetidine framework, including this compound. These compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to modulate cell cycle dynamics and induce apoptosis in cancer cells.

Data Table: Anticancer Activity of Related Azetidine Compounds

Compound NameCDK4 IC50 (mg/ml)CDK2 IC50 (mg/ml)Cytotoxicity (HCT116 IC50 mg/ml)
Compound A0.0410.204.9
Compound B0.0340.9828.8
This compoundTBDTBDTBD

Note: Specific values for this compound are currently under investigation and will be updated upon further research findings.

Building Block for Peptide Synthesis

The compound serves as a versatile building block in the synthesis of peptide analogues, particularly those mimicking natural products or designed to interact with biological targets.

Synthesis Methodology : The synthesis of this compound can be achieved through various synthetic routes involving coupling reactions with other amino acids or heterocycles, enhancing its utility in creating complex peptide structures .

Modification for Enhanced Activity

Researchers are investigating structural modifications of this compound to improve its pharmacokinetic properties and biological efficacy. This includes altering the piperidine moiety or substituting different functional groups on the azetidine ring.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate Structural Difference: The piperidin-4-yloxy methyl group replaces the piperidin-3-yloxy substituent. Impact: The positional isomerism (3- vs. Piperidin-4-yl derivatives are common in opioid receptor ligands, whereas 3-substituted analogues may favor different receptor interactions .

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

  • Structural Difference : A piperazine ring replaces the piperidin-3-yloxy group.
  • Impact : Piperazine introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility. This modification is advantageous in CNS drug candidates, such as antipsychotics, where solubility and blood-brain barrier penetration are critical .

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Structural Difference : A hydroxyethyl group replaces the piperidin-3-yloxy moiety.
  • Impact : The hydroxyethyl group increases hydrophilicity (predicted logP reduction of ~1.5) compared to the lipophilic piperidinyloxy substituent. This compound is often used as a precursor for prodrugs requiring hydrolytic activation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Hazards (GHS)
Target Compound* ~297.4 ~300 (predicted) ~1.12 H302, H315, H319, H335
Tert-butyl 3-(pyrimidin-2-yl)...carboxylate 235.28 Not reported Not reported Acute toxicity (Cat. 4)
Tert-butyl 3-(2-hydroxyethyl)...carboxylate 201.26 287.4 1.092 None reported

*Predicted using computational tools (e.g., ChemDraw). Hazards inferred from structurally related compounds in .

Biological Activity

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS: 2097966-89-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

The compound features a tert-butyl group, a piperidine ring, and an azetidine carboxylate moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing azetidine and piperidine moieties have demonstrated activity against various bacterial strains:

Compound Target Bacteria MIC (μg/ml)
Compound AStaphylococcus aureus2
Compound BEscherichia coli4
Compound CPseudomonas aeruginosa8

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Studies on related compounds indicate that modifications in the piperidine and azetidine structures can enhance anticancer activity by inhibiting key enzymes or pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Variations : Altering the position or type of substituents on the piperidine or azetidine rings can significantly impact potency.
  • Chirality : The stereochemistry of the compound may influence its interaction with biological targets, affecting both efficacy and safety profiles.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study assessed the antimicrobial activity of several azetidine derivatives, including this compound. The results indicated promising activity against Gram-positive bacteria, suggesting a mechanism involving cell wall synthesis inhibition.
  • Cancer Cell Line Testing :
    In vitro tests on cancer cell lines revealed that compounds similar to this compound showed significant cytotoxic effects. The IC50 values ranged from 5 to 15 μM across different cell lines, indicating potential for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate?

The synthesis typically involves multi-step procedures, including protective group strategies and coupling reactions. For example:

  • Azetidine intermediate preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate, followed by hydroxylamine treatment to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate .
  • Piperidine coupling : React the intermediate with a piperidine derivative (e.g., piperidin-3-ol) under nucleophilic substitution conditions. Catalysts like DMAP or triethylamine in dichloromethane at 0–20°C may enhance coupling efficiency .
  • Deprotection : Use acidic or basic conditions to remove the tert-butyloxycarbonyl (Boc) group if required.

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^13C, and 2D NMR (e.g., COSY, HSQC) to confirm connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement, particularly with high-resolution crystallographic data .
  • HPLC/UPLC : Assess purity (>95% typically required for research) using reverse-phase columns and UV detection.

Q. What safety precautions are essential when handling this compound?

Based on structural analogs:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .
  • Toxicity : While specific toxicity data may be limited, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and avoid direct exposure .
  • Emergency measures : Ensure access to eyewash stations and chemical spill kits .

Advanced Research Questions

Q. What strategies resolve racemic mixtures during synthesis to achieve enantiopure product?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) for preparative separation.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ni or Pd with chiral ligands) during key coupling steps, as demonstrated in stereoselective glycals synthesis .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with racemization catalysts for high enantiomeric excess (ee).

Q. How can researchers optimize low yields in the piperidine-azetidine coupling step?

Methodological adjustments include:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve nucleophilicity.
  • Catalyst Optimization : Replace DMAP with stronger bases (e.g., DBU) or phase-transfer catalysts.
  • Temperature Gradients : Perform reactions under reflux or microwave-assisted conditions to accelerate kinetics .
  • Stoichiometry : Increase equivalents of the piperidine nucleophile to drive the reaction to completion.

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

Structural analogs suggest:

  • Oxidation : The piperidin-3-yloxy group may form N-oxides under mild conditions (e.g., H2_2O2_2/AcOH). The azetidine ring is generally stable but may undergo ring-opening under strong oxidants .
  • Reduction : Use LiAlH4_4 to reduce ester groups (e.g., tert-butyl carboxylate to alcohol), but avoid conditions that cleave ether linkages .
  • Functionalization : Introduce substituents via SNAr or cross-coupling (e.g., Suzuki-Miyaura) on aromatic moieties, if present.

Q. How can crystallographic data discrepancies (e.g., SHELX refinement issues) be resolved?

  • Data Quality : Ensure high-resolution data (<1.0 Å) to reduce model bias. Use TWINABS for twinned crystals .
  • Parameterization : Refine anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding networks with PLATON.
  • Validation Tools : Cross-check with CCDC databases and tools like Mogul to flag unusual bond lengths/angles .

Data Contradiction Analysis

Q. How to address conflicting NMR and MS data during structural elucidation?

  • Re-examine Sample Purity : Contaminants (e.g., residual solvents) may skew NMR peaks. Repurify via flash chromatography.
  • Isotope Patterns : Verify MS isotope distribution matches theoretical calculations (e.g., using Bruker DataAnalysis).
  • 2D NMR Correlation : Use HSQC/HMBC to resolve overlapping signals and confirm assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.